molecular formula C11H15N3O3S2 B2451872 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795083-94-1

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2451872
CAS No.: 1795083-94-1
M. Wt: 301.38
InChI Key: MSGHOGKCHCDRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H15N3O3S2 and its molecular weight is 301.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research into novel heterocyclic compounds containing a sulfonamido moiety, such as N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, has shown promise for use as antibacterial agents. The synthesis of these compounds and their evaluation against bacterial activity highlight their potential in addressing antibiotic resistance and developing new antibacterial therapies. The study by Azab, Youssef, and El-Bordany (2013) demonstrates the antibacterial efficacy of several newly synthesized compounds, suggesting the significant role of the sulfonamido group in enhancing antibacterial properties (Azab, Youssef, & El-Bordany, 2013).

Cyclooxygenase-2 Inhibitors

Compounds derived from this compound have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory process. This research, exemplified by the work of Penning et al. (1997), has contributed to the development of COX-2 inhibitors as therapeutic agents for inflammation, rheumatoid arthritis, and osteoarthritis. The identification of potent and selective inhibitors through extensive structure-activity relationship studies highlights the chemical framework's potential in creating effective anti-inflammatory drugs (Penning et al., 1997).

Anticancer Agents

Recent advances in medicinal chemistry have led to the synthesis of this compound derivatives with potential anticancer activities. Studies, such as those by Pawar, Pansare, and Shinde (2018), have optimized methodologies for synthesizing these derivatives and evaluated their antiproliferative activity against various cancer cell lines. The results indicate that certain derivatives exhibit significant antiproliferative effects, suggesting their potential as therapeutic agents in cancer treatment (Pawar, Pansare, & Shinde, 2018).

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-8-3-4-18-11(8)10(15)6-13-19(16,17)9-5-12-14(2)7-9/h3-5,7,10,13,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGHOGKCHCDRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CN(N=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.